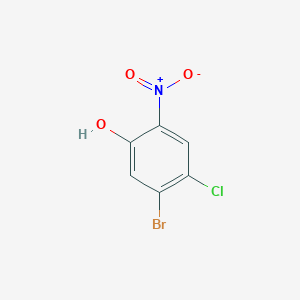

5-Bromo-4-chloro-2-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

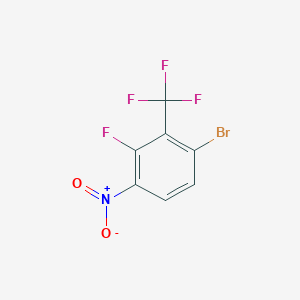

5-Bromo-4-chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular formula of C6H3BrClNO3 .

Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-2-nitrophenol can be achieved through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . A practical process for the synthesis of this compound has been demonstrated to be scalable with a great yield .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-nitrophenol can be represented as C1=C(C(=CC(=C1Cl)Br)O)N+[O-] .Chemical Reactions Analysis

Aromatic polynitro compounds like 5-Bromo-4-chloro-2-nitrophenol have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those that are substituted with alkyl groups .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-nitrophenol has a molecular weight of 252.45 . It has a melting point of 70°C and a predicted boiling point of 293.7±35.0°C . The compound is solid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen

Environmental Biotechnology

Biodegradation Pathways: 5-Bromo-4-chloro-2-nitrophenol may be used as a model compound in environmental biotechnology research to study the degradation pathways of chlorinated nitrophenols, which are common pollutants . Understanding these pathways is crucial for developing bioremediation strategies to treat contaminated environments.

Biochemistry Research

Enzyme Reaction Studies: In biochemistry, this compound can serve as a substrate to study the specificity and kinetics of enzymes that catalyze reactions involving halogenated phenolic compounds . This research can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors or activators.

Pharmaceutical Development

Synthesis of Drug Intermediates: 5-Bromo-4-chloro-2-nitrophenol is potentially used in the synthesis of various pharmaceuticals. Its halogenated and nitro groups make it a versatile intermediate for constructing more complex molecules that could have medicinal properties .

Analytical Chemistry

Chromatographic Analysis: Due to its distinct chemical structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures . It can also be used to calibrate analytical instruments for more accurate detection of halogenated phenols.

Industrial Applications

Chemical Manufacturing: In industrial settings, 5-Bromo-4-chloro-2-nitrophenol may be utilized in the synthesis of dyes, pigments, and other chemicals where specific brominated and chlorinated phenolic structures are required .

Wirkmechanismus

Target of Action

It is known that nitrophenols, in general, can interact with various enzymes and proteins within a cell, potentially disrupting normal cellular functions .

Mode of Action

Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces one of the substituents in the aromatic ring of the nitrophenol . This could potentially alter the function of the target molecule, leading to changes in cellular processes .

Biochemical Pathways

5-Bromo-4-chloro-2-nitrophenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 25245 . These properties could influence its absorption and distribution within the body.

Result of Action

Nitrophenols are known to be toxic and can cause cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-nitrophenol . For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .

Safety and Hazards

The safety data sheet for 5-Bromo-4-chloro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The compound is considered dangerous with hazard statements H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

5-Bromo-4-chloro-2-nitrophenol is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . As diabetes is a serious, chronic disease that is steadily increasing over the past few decades, the development of new antidiabetic drugs with novel targets and mechanisms is necessary . Therefore, the study and application of 5-Bromo-4-chloro-2-nitrophenol in the synthesis of these inhibitors present promising future directions .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVBQIWUGVFBGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743099 |

Source

|

| Record name | 5-Bromo-4-chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-nitrophenol | |

CAS RN |

855400-82-7 |

Source

|

| Record name | 5-Bromo-4-chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)